6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-5(2)9-8-7(11)4-6(3)12-10(8)14-13-9/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
CCEWWCCFBROAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the ring system. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Core Structural Variations
The oxazolo[5,4-b]pyridine scaffold is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:
Functional Group Impact
- Amine vs. Carboxylic acid derivatives (e.g., entries 3 and 4 in the table) are more acidic (pKa ~2-4), influencing solubility and membrane permeability .
Biological Activity
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 220.23 g/mol |
| CAS Number | 1548186-68-0 |
The structure features a fused oxazole and pyridine system, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The reaction conditions are optimized to enhance yield and purity. Common methods include:
- Cyclization under controlled conditions : Utilizing strong acids or bases to facilitate the formation of the oxazole ring.
- Substitution reactions : Introducing various functional groups to modify the biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the oxazole-pyridine family. For instance, derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
A study conducted on similar compounds demonstrated that certain derivatives exhibited strong bacteriostatic effects comparable to established antibiotics like linezolid. The mechanism of action appears to involve interference with bacterial cell wall synthesis and inhibition of biofilm formation:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 21b | S. aureus | 32 μg/ml |
| 21d | S. pneumoniae | 16 μg/ml |
| 21f | E. faecalis | 64 μg/ml |
These findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy.
Anti-inflammatory Properties
In addition to antimicrobial activity, compounds in this class have been investigated for their anti-inflammatory effects. Preliminary studies indicate that they may inhibit pro-inflammatory cytokines and reduce inflammation in various cell models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of bacterial protein synthesis : Similar to linezolid, it may bind to ribosomal RNA and inhibit translation.
- Disruption of biofilm formation : The compound has shown potential in preventing biofilm development in pathogenic bacteria.
Case Studies
Several case studies have documented the effectiveness of related compounds:
- Study on antibacterial efficacy : A series of derivatives were tested against multiple strains of bacteria, demonstrating a broad spectrum of activity.
- Biofilm inhibition assays : Compounds were evaluated for their ability to disrupt established biofilms in vitro, showing promising results that warrant further investigation.
Comparative Analysis
When compared to similar compounds such as 3-Isopropyl-6-methylisoxazole and 6-Methyl-3-(propan-2-yl)pyridine derivatives, 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amines exhibit unique properties due to their fused ring structure which enhances both their chemical stability and biological activity.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amines | Fused oxazole-pyridine | Antimicrobial & anti-inflammatory |
| 3-Isopropyl-6-methylisoxazole | Isoxazole | Limited antibacterial activity |
| 6-Methyl-3-(propan-2-yl)pyridine | Pyridine | Moderate antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
